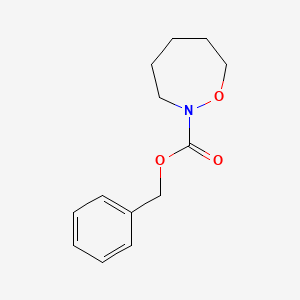
1-(2-bromoethyl)-3-chloro-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoethyl compounds are a class of organic compounds that contain a bromoethyl group (-CH2-CH2-Br). They are used in various chemical reactions due to their reactivity . The presence of a halogen atom such as bromine makes these compounds useful in many organic synthesis reactions .
Synthesis Analysis
Bromoethyl compounds can be synthesized through various methods. One common method is the reaction of ethylene with hydrogen bromide . Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .Molecular Structure Analysis
The molecular structure of bromoethyl compounds generally consists of a two-carbon chain (ethyl group) with a bromine atom attached. The presence of the bromine atom makes these compounds highly reactive .Chemical Reactions Analysis
Bromoethyl compounds are involved in various chemical reactions. They can undergo nucleophilic substitution reactions, elimination reactions, and can also be used to form Grignard reagents .Physical And Chemical Properties Analysis
Bromoethyl compounds are usually liquids at room temperature. They have a relatively high density and a low boiling point .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-3-chloro-2-fluorobenzene involves the reaction of 2-chloro-3-fluorotoluene with 2-bromoethanol in the presence of a base to form the intermediate 1-(2-bromoethyl)-2-chloro-3-fluorotoluene. This intermediate is then treated with a strong base and a dehydrohalogenating agent to form the final product.", "Starting Materials": [ "2-chloro-3-fluorotoluene", "2-bromoethanol", "Base", "Strong base", "Dehydrohalogenating agent" ], "Reaction": [ "Step 1: 2-chloro-3-fluorotoluene is reacted with 2-bromoethanol in the presence of a base, such as potassium carbonate, to form the intermediate 1-(2-bromoethyl)-2-chloro-3-fluorotoluene.", "Step 2: The intermediate is then treated with a strong base, such as sodium hydride, and a dehydrohalogenating agent, such as potassium tert-butoxide, to form the final product 1-(2-bromoethyl)-3-chloro-2-fluorobenzene." ] } | |
CAS-Nummer |
1260809-87-7 |
Produktname |
1-(2-bromoethyl)-3-chloro-2-fluorobenzene |
Molekularformel |
C8H7BrClF |
Molekulargewicht |
237.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid](/img/structure/B6234869.png)